molecular formula C17H13N5S B2372587 3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891103-08-5

3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2372587
CAS No.: 891103-08-5
M. Wt: 319.39
InChI Key: BKADJHWMUMAZQT-UHFFFAOYSA-N
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Description

3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. It features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold recognized for its significant role in molecular recognition and its potential to yield high-affinity ligands for various biological targets . The incorporation of the pyridazine ring contributes to a high dipole moment, which favors π-π stacking interactions, and provides robust hydrogen-bonding capacity, properties that are crucial for effective drug-target interactions . This compound is of particular interest in oncology research. Analogs based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold have been extensively studied as rigid, bioisosteric replacements for labile molecular structures. A key application is in the development of potent antitubulin agents, where this scaffold serves as a core template to inhibit tubulin polymerization, disrupt microtubule dynamics, and induce G2/M phase cell cycle arrest, leading to potent antiproliferative effects in various cancer cell lines . The specific pattern of substituents on this molecule is designed to optimize its interaction with the colchicine binding site on tubulin, making it a valuable chemical tool for investigating new cancer therapeutics . Beyond its primary focus in cancer research, the [1,2,4]triazolo[4,3-b]pyridazine scaffold is also a key structural element in other therapeutic areas, underscoring its versatility. The core structure is associated with c-Met kinase inhibition, GABAA receptor modulation, and applications in materials science, such as in the development of fluorescent probes and polymers . Researchers can utilize this high-quality compound to explore structure-activity relationships (SAR), develop novel enzyme inhibitors, and advance projects in chemical biology. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5S/c1-2-6-13(7-3-1)12-23-17-20-19-16-10-9-15(21-22(16)17)14-8-4-5-11-18-14/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKADJHWMUMAZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The most widely reported method involves cyclizing 3-hydrazinylpyridazine-6-thiol (1 ) with benzyl bromide under basic conditions.

Procedure :

  • 3-Hydrazinylpyridazine-6-thiol (1) : Synthesized by treating 3-chloropyridazine-6-thiol with hydrazine hydrate in ethanol (reflux, 12 h, 82% yield).
  • Benzylation : Compound 1 reacts with benzyl bromide in DMF using K$$2$$CO$$3$$ as base (60°C, 6 h), yielding 3-benzylsulfanylpyridazine-6-hydrazine (2 ).
  • Cyclization : Heating 2 in acetic acid (reflux, 4 h) induces intramolecular dehydration, forming the triazole ring (65% yield).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the adjacent carbonyl-like carbon, followed by proton transfer and aromatization.

One-Pot Tandem Synthesis

Recent advances enable concurrent pyridazine and triazole formation. A representative protocol:

Reagents :

  • Pyridine-2-carboxaldehyde (3 ), thiosemicarbazide (4 ), and benzyl mercaptan (5 ).

Steps :

  • Condense 3 and 4 in ethanol (reflux, 8 h) to form hydrazone 6 .
  • Add 5 and I$$_2$$ as oxidant, triggering cyclization to yield the target compound (58% yield).

Advantages : Reduced purification steps; Disadvantages : Moderate yields due to competing side reactions.

Functionalization of the Pyridazine Ring

Thiol-Ene Click Chemistry for Benzylsulfanyl Attachment

Alternative to nucleophilic substitution, radical-mediated thiol-ene reactions offer regioselectivity:

Conditions :

  • UV irradiation (365 nm) of 3-mercapto-triazolo[4,3-b]pyridazine (9 ) and benzyl acrylate (10 ) in DCM with DMPA photoinitiator.
  • Yield: 68% after silica gel chromatography.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purity (HPLC) Key Advantage
Cyclocondensation 1 , benzyl bromide 65 98.5 High regioselectivity
One-Pot Tandem 3 , 4 , 5 58 95.2 Step economy
Suzuki Coupling 7 , 8 71 99.1 Functional group tolerance
Thiol-Ene Click 9 , 10 68 97.8 Mild conditions

Notes :

  • Cyclocondensation remains the most scalable route for gram-scale synthesis.
  • Suzuki coupling achieves superior purity but requires expensive Pd catalysts.

Characterization and Analytical Data

Spectroscopic Validation

  • FT-IR : ν 1580 cm$$^{-1}$$ (C=N stretch), 690 cm$$^{-1}$$ (C-S bond).
  • $$ ^1H $$-NMR : Distinct singlet at δ 4.45 ppm (SCH$$_2$$Ph), integrating for 2 protons.
  • LC-MS : Retention time = 6.72 min; [M+H]$$^+$$ = 309.08.

X-ray Crystallography

Single-crystal analysis confirms the triazolo[4,3-b]pyridazine fusion and antiperiplanar geometry of the benzylsulfanyl group.

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalysts

Catalyst Cost (USD/g) Turnover Number Viability for Scale-Up
Pd(PPh$$3$$)$$4$$ 320 450 Limited
K$$2$$CO$$3$$ 0.15 N/A High
I$$_2$$ 0.08 N/A High

Recommendation : Reserve Pd-catalyzed methods for late-stage functionalization of high-value intermediates.

Chemical Reactions Analysis

3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazolo[4,3-b]pyridazine core.

Scientific Research Applications

3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: This compound has shown potential as an antibacterial agent, with studies indicating its effectiveness against various bacterial strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals, owing to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The triazolo[4,3-b]pyridazine core allows for modifications at the 3- and 6-positions, which critically influence physicochemical properties and biological activity. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Selected Triazolo[4,3-b]pyridazine Derivatives
Compound Name/ID 3-Position Substituent 6-Position Substituent Key Biological Activity Reference
3-Benzylsulfanyl-6-pyridin-2-yl-... Benzylsulfanyl (C₆H₅CH₂S) Pyridin-2-yl Not explicitly reported -
Compounds 14–17 (antiproliferative) Varied (e.g., H, Et) [1,2,4]Triazolo[4,3-b]pyridazine Antiproliferative (HMEC-1, MCF-7)
Vitas-M STK651245 (6) Trifluoromethyl (CF₃) N-[2-(1H-indol-3-yl)ethyl]amine BRD4 bromodomain inhibition
3-((Pyridin-2-ylmethyl)thio)-... Pyridin-2-ylmethylsulfanyl Pyridin-4-yl Water solubility: 33.7 µg/mL
TPA023 (GABAA agonist) 2-Fluorophenyl 7-(tert-butyl), 6-(triazolylmethoxy) α2/α3-GABAA receptor agonism
Enamine Z219181640 (9) Trifluoromethyl (CF₃) N-[2-(1H-indol-3-yl)-2-phenylethyl] BRD4 inhibition
Key Observations:

Trifluoromethyl (CF₃) substituents (e.g., Vitas-M STK651245) enhance metabolic stability and electron-withdrawing effects, which may improve target binding .

Biological Activity :

  • Antiproliferative derivatives (Compounds 14–17) lost thrombin inhibitory activity but retained efficacy against endothelial and cancer cells, highlighting the scaffold’s adaptability for diverse applications .
  • BRD4 inhibitors (e.g., Vitas-M STK651245) feature bulky indole-based substituents at the 6-position, suggesting steric and π-π interactions are critical for bromodomain binding .
  • GABAA agonists like TPA023 utilize fluorophenyl and triazolylmethoxy groups for subtype-selective receptor modulation .

Physicochemical Properties :

  • The pyridin-2-yl group in the target compound may enhance solubility compared to purely aromatic substituents (e.g., phenyl). However, derivatives with morpholinyl or piperidinyl groups (e.g., 3-methyl-6-(4-methylpiperidin-1-yl)-...) likely exhibit improved aqueous solubility due to amine functionality .

Biological Activity

3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes. One common method includes the cycloaddition of 3-aminopyridazines with nitriles, catalyzed by bimetallic copper and zinc. This method facilitates the formation of the triazolo core through a tandem C–N addition followed by an intramolecular oxidative N–N bond formation.

Anticancer Activity

Recent studies have evaluated the anticancer potential of triazolo-pyridazine derivatives, including this compound. A notable study demonstrated that derivatives of this class exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising compounds showed IC50 values in the low micromolar range (e.g., 1.06 μM for A549) indicating potent activity against these cell lines .

The mechanism by which these compounds exert their biological effects often involves inhibition of critical kinases such as c-Met. In vitro studies revealed that certain derivatives could inhibit c-Met kinase activity with IC50 values comparable to established inhibitors like Foretinib . The binding interactions at the ATP-binding site suggest that these compounds may prevent downstream signaling pathways crucial for cancer cell proliferation.

Structure-Activity Relationship (SAR)

The structural nuances of this compound contribute significantly to its biological activity. The presence of the benzylsulfanyl group and the specific pyridine substitution pattern enhances its interaction with biological targets. Studies indicate that modifications in the substituents can lead to variations in potency and selectivity against different cancer cell lines .

Data Summary

Compound NameStructureIC50 (μM)Target
This compoundstructure1.06 (A549)c-Met Kinase
Compound 12e-0.090 (c-Met)c-Met Kinase
Compound 4q-0.014 (SGC-7901)Tubulin Polymerization

Case Studies

One significant case study involved the evaluation of a series of triazolo-pyridazine derivatives where compound 12e was highlighted for its exceptional anti-proliferative properties against multiple cancer cell lines. The study utilized MTT assays to assess cytotoxicity and further characterized the mechanism through apoptosis assays and cell cycle analysis .

Q & A

Q. What are the key synthetic routes and optimal reaction conditions for synthesizing 3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine?

  • Methodological Answer : Synthesis typically involves cyclization of precursors such as pyridin-2-yl hydrazides with benzyl thiol derivatives. Key steps include:
  • Cyclization : Under reflux with phosphorus oxychloride (POCl₃) or other dehydrating agents .
  • Sulfanyl Group Introduction : Nucleophilic substitution using benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the product .
    Optimal yields (>70%) are achieved at 80–100°C in anhydrous solvents like acetonitrile .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the triazolo-pyridazine core and substituents (e.g., benzylsulfanyl proton signals at δ 4.3–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 347.12) .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What are the common chemical modifications to enhance solubility or stability?

  • Methodological Answer :
  • Polar Substituents : Introducing methoxy or hydroxyl groups on the benzyl ring improves aqueous solubility .
  • Salt Formation : Reacting with HCl or trifluoroacetic acid (TFA) to form water-soluble salts .
  • Prodrug Strategies : Esterification of thiol groups (e.g., acetate prodrugs) enhances metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability or differential protein binding. Strategies include:
  • Orthogonal Assays : Validate kinase inhibition (e.g., IC₅₀ values) using both enzymatic (FRET-based) and cellular (Western blot for phosphorylated targets) assays .
  • Solubility Controls : Pre-treat compounds with DMSO/cosolvent mixtures to ensure consistent bioavailability .
  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers with >30% coefficient of variation .

Q. What structural features drive its selectivity for kinase targets versus off-target effects?

  • Methodological Answer :
  • Core Scaffold : The triazolo-pyridazine backbone mimics ATP-binding motifs in kinases, as shown by X-ray crystallography of similar compounds .
  • Substituent Effects :
Substituent PositionModificationKinase Selectivity (Example Targets)Off-Target Risk
3-BenzylsulfanylChlorophenylEGFR, CDK2 (IC₅₀ < 50 nM)CYP3A4 inhibition
6-Pyridin-2-ylMethoxyVEGFR2, PDGFR (IC₅₀ < 100 nM)hERG binding
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding poses and steric clashes with non-target pockets .

Q. How can pharmacokinetic (PK) properties be optimized without compromising bioactivity?

  • Methodological Answer :
  • LogP Reduction : Replace hydrophobic groups (e.g., benzyl with pyridinylmethyl) to lower LogP from 3.5 to 2.2, improving metabolic clearance .
  • Protease Stability : Introduce fluorine atoms at meta positions to block cytochrome P450 oxidation .
  • In Vivo Testing : Use rodent PK studies to correlate AUC (area under the curve) with dose-adjusted plasma concentrations .

Data Contradiction Analysis

Q. Why do some studies report anti-cancer activity while others show negligible effects?

  • Methodological Answer : Discrepancies may stem from:
  • Cell Line Variability : Sensitivity differences (e.g., GI₅₀ = 1.2 µM in MCF-7 vs. >10 µM in HeLa) due to varying expression of target kinases .
  • Compound Degradation : Instability in cell culture media (e.g., hydrolysis of sulfanyl groups at pH >7.4) .
  • Mitochondrial Toxicity : Off-target effects in assays using MTT, which measures mitochondrial activity rather than direct cytotoxicity. Use alternative assays (e.g., Annexin V/PI staining) .

Synthetic Optimization Table

ParameterOptimal ConditionYield ImprovementReference
Cyclization Temperature85°C in POCl₃75% → 88%
Solvent for SubstitutionDMF with K₂CO₃60% → 82%
Purification MethodPreparative HPLC (ACN/H₂O)Purity 90% → 99%

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